N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride
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Overview
Description
N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced heterocycles .
Scientific Research Applications
N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and selectivity for its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
- (5-Phenylisoxazol-3-yl)methanamine hydrochloride
Uniqueness
N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is unique due to the presence of the dimethylamino group, which can enhance its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse applications in research and industry .
Biological Activity
N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a compound with diverse biological activities, has garnered attention in medicinal chemistry. With a molecular formula of C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol, this compound is classified under isoxazole derivatives, which are known for their pharmacological significance.
- IUPAC Name : N,N-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine; hydrochloride
- CAS Number : 1017-08-9
- Molecular Structure :
InChI Key ZJKJDXVDNMBETH UHFFFAOYSA N
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in antimicrobial, anticancer, and neuroprotective applications.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often reported in the low micromolar range .
Compound | Target Pathogen | MIC (µM) |
---|---|---|
Isoxazole Derivative A | E. coli | 62.5 |
Isoxazole Derivative B | MRSA | 78.12 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated that similar isoxazole compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds typically range from 200 to 300 µg/mL, indicating moderate potency .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through the inhibition of key enzymes involved in cell proliferation and survival pathways.
Molecular Docking Studies
In silico studies have provided insights into potential binding sites and interactions with target proteins. These studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis regulation .
Case Studies
- Antifungal Activity : In a comparative study, certain isoxazole derivatives were tested against fluconazole-resistant strains of Candida. The results indicated a significant reduction in fungal growth at concentrations lower than standard antifungal treatments like amphotericin B .
- Neuroprotective Effects : Preliminary data suggest that similar compounds may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Properties
CAS No. |
1017-08-9 |
---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-14(2)9-11-8-12(15-13-11)10-6-4-3-5-7-10;/h3-8H,9H2,1-2H3;1H |
InChI Key |
ZJKJDXVDNMBETH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NOC(=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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